Tetramethylrhodamine isothiocyanate Isomer R

Description

Tetramethylrhodamine isothiocyanate isomer R (TRITC Isomer R) is a red-emitting fluorescent dye widely used in biological labeling, particularly for antibody conjugation in immunofluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. Its molecular weight is 443.52 g/mol (CAS 95197-95-8), and it is characterized by high quantum yield and photostability, making it suitable for long-term imaging . TRITC Isomer R is typically conjugated to proteins via its isothiocyanate (-NCS) group under alkaline conditions (pH 9.5), forming stable thiourea bonds . Suppliers include Sigma-Aldrich, Mann Research Labs, and Research Organics Inc., with protocols recommending fluorochrome-to-protein ratios of 10–50 µg/mg for optimal labeling .

Properties

IUPAC Name |

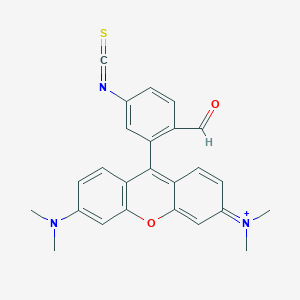

[6-(dimethylamino)-9-(2-formyl-5-isothiocyanatophenyl)xanthen-3-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N3O2S/c1-27(2)18-7-9-20-23(12-18)30-24-13-19(28(3)4)8-10-21(24)25(20)22-11-17(26-15-31)6-5-16(22)14-29/h5-14H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMPLBJMYVMAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N3O2S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylrhodamine isothiocyanate Isomer R is synthesized through a multi-step process involving the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetramethylrhodamine isothiocyanate Isomer R primarily undergoes nucleophilic substitution reactions due to the presence of the isothiocyanate group. This group reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups .

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, hydroxyl groups

Solvents: Ethanol, methanol, dimethylformamide, dimethylsulfoxide, water

Conditions: Typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products: The major products of these reactions are fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids. These labeled compounds are used in various analytical techniques, including fluorescence microscopy and flow cytometry .

Scientific Research Applications

Key Applications

-

Fluorescent Labeling of Biomolecules

- TRITC is commonly used to label proteins, antibodies, nucleic acids, and polysaccharides.

- It provides specificity in assays due to its reactive isothiocyanate group.

- Immunofluorescence Microscopy

- Flow Cytometry

- In Situ Hybridization

- Affinity Staining

-

Live Cell Imaging

- TRITC-labeled reagents have been developed as fluorescent probes for live cell imaging, allowing researchers to study dynamic biological processes in real time.

Comparative Analysis with Other Fluorescent Dyes

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Rhodamine B | Basic rhodamine structure | Less reactive than isothiocyanates |

| Fluorescein | Fluorescent dye with different functional groups | Exhibits green fluorescence; used in different applications |

| Cy5 Dyes | Cyclic structures with varying functionalities | Known for high sensitivity but different spectral properties |

TRITC stands out due to its specific reactivity towards amines, allowing for precise labeling compared to other fluorescent dyes that may not offer such specificity .

Case Studies

- Haptenation Studies

- Toxicological Research

Mechanism of Action

The mechanism by which tetramethylrhodamine isothiocyanate Isomer R exerts its effects involves the formation of a covalent bond between the isothiocyanate group and nucleophilic groups on biomolecules. This covalent attachment results in the fluorescent labeling of the biomolecule, allowing for its detection and analysis. The fluorescence of the compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescein Isothiocyanate Isomer I (FITC)

Spectral Properties :

Property TRITC Isomer R FITC Isomer I Excitation/Emission (nm) 555/580 495/520 Fluorescence Color Red Green FITC’s green emission is ideal for multiplexing with TRITC’s red signal, enabling dual-color imaging in co-localization studies (e.g., AnxA6 and α-actinin in cardiomyocytes) .

Conjugation Efficiency :

TRITC requires higher pH (9.5) and larger molar excess compared to FITC, which conjugates efficiently at pH 9.0 . FITC’s smaller size (~389 g/mol) reduces steric hindrance, making it preferable for small-molecule labeling (e.g., heavy metal detection in capillary electrophoresis) .Photostability :

TRITC exhibits superior resistance to photobleaching under prolonged laser exposure, critical for time-lapse imaging . FITC degrades faster, limiting its utility in dynamic studies .

NBD Chloride (7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)

Applications :

NBD Chloride is a blue-green fluorophore used for labeling amines and thiols. Unlike TRITC, it has lower emission intensity and is less stable in alkaline conditions, restricting its use in live-cell imaging .Spectral Overlap :

NBD’s emission (~540 nm) partially overlaps with TRITC’s excitation, enabling FRET-based protein interaction studies when paired with TRITC .

Other Rhodamine Derivatives

TRITC vs. TAMRA (Tetramethylrhodamine) :

TRITC Isomer R and TAMRA share similar spectral profiles, but TAMRA lacks the isothiocyanate group, requiring alternative conjugation chemistries (e.g., NHS esters). TRITC’s direct -NCS reactivity simplifies antibody labeling .TRITC vs. Alexa Fluor 546 :

Alexa Fluor 546, a sulfonated rhodamine derivative, offers brighter fluorescence and broader pH tolerance than TRITC but is significantly more expensive .

Diagnostic Assays

TRITC Isomer R’s red fluorescence is critical in renal amyloidosis diagnosis, where it binds Congo red-stained amyloid deposits, achieving 92% sensitivity under TRITC-specific filters .

Multiplex Imaging

In biofilm studies, TRITC-conjugated concanavalin A labels α-polysaccharides, while FITC stains proteins, enabling simultaneous visualization of extracellular matrix components .

FRET Studies

TRITC serves as an acceptor dye in FRET with fluorescein-labeled Ca²⁺-ATPase, revealing enzyme oligomerization dynamics at physiologically relevant calcium concentrations .

Limitations and Alternatives

While TRITC Isomer R is indispensable for red-channel imaging, its size (~443 g/mol) can sterically hinder small-target labeling. Smaller dyes like FITC or quantum dots are preferred for such applications .

Biological Activity

Tetramethylrhodamine isothiocyanate Isomer R (TRITC) is a synthetic compound widely used in biological research due to its vibrant red fluorescence and reactivity towards amine-containing molecules. This article provides a comprehensive overview of the biological activity of TRITC, including its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 443.52 g/mol

- Structure : TRITC features a rhodamine core with an isothiocyanate functional group, enhancing its reactivity towards amines.

Applications in Biological Research

TRITC is primarily utilized as a fluorescent label in various biochemical applications:

- Protein Labeling : It effectively labels proteins without significantly altering their biological activity, making it valuable for fluorescence microscopy and flow cytometry.

- Immunological Studies : TRITC has been employed in studies to investigate hapten-modified proteins, particularly in immune response research .

- Cellular Studies : It serves as a fluorescent probe for live cells and is used in flow cytometry to analyze cellular behaviors .

TRITC's biological activity stems from its ability to form covalent bonds with amine groups on proteins and other biomolecules. This specificity allows for targeted labeling, which enhances the accuracy of various assays. The compound's isothiocyanate group reacts readily with nucleophiles, facilitating the formation of stable conjugates.

Table 1: Comparison of TRITC with Other Fluorescent Dyes

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Rhodamine B | Basic rhodamine structure | Widely used as a dye but less reactive than isothiocyanates |

| Fluorescein | Different functional groups | Exhibits green fluorescence; used in different applications |

| Cyanine Dyes | Cyclic structures | Known for high sensitivity but may have different spectral properties |

Study on Macrophage Migration Inhibitory Factor (MIF)

A significant study investigated the role of TRITC in modifying proteins involved in immune responses. Researchers identified hapten-modified MIF in lymph nodes of mice treated with TRITC. The modification was localized to the N-terminal proline of MIF, which plays a crucial role in contact hypersensitivity responses. The study utilized high-resolution mass spectrometry to characterize conjugate formation and highlighted MIF's involvement in various immune conditions such as asthma and rheumatoid arthritis .

Immunogenicity Assessment

In another study, TRITC-modified proteins were analyzed for their ability to activate immune pathways. The presence of IgG and IgM antibodies against xenobiotics conjugated to human serum albumin suggested that TRITC could induce immune responses through haptenation . This finding underscores the potential of TRITC in immunological assays and vaccine development.

Toxicological Considerations

While TRITC is widely used for its beneficial properties, it also poses certain hazards:

Q & A

Q. What are the optimal storage conditions for Tetramethylrhodamine isothiocyanate (TRITC) Isomer R to ensure long-term stability?

TRITC Isomer R should be stored in a desiccated environment to prevent hydrolysis of the isothiocyanate group. While short-term storage at 4–8°C is acceptable, long-term stability (≥4 years) is achieved at -20°C in airtight containers. Avoid exposure to moisture, strong oxidizers, and light, as these factors may degrade the compound .

Q. How does the isothiocyanate group in TRITC Isomer R facilitate conjugation with biomolecules?

The isothiocyanate (-N=C=S) group reacts selectively with primary amines (e.g., lysine residues) and sulfhydryl groups under mildly alkaline conditions (pH 8.5–9.5). This covalent bonding enables stable labeling of proteins, antibodies, or polysaccharides. Conjugation protocols often use dimethyl sulfoxide (DMSO) to solubilize TRITC before mixing with target biomolecules .

Q. What solvent systems are recommended for preparing TRITC Isomer R stock solutions?

TRITC Isomer R is highly soluble in polar organic solvents like DMSO and dimethylformamide (DMF). For aqueous applications, prepare a concentrated stock in DMSO (e.g., 10 mg/mL) and dilute into buffer systems (e.g., PBS or carbonate buffer, pH 9.0). Avoid aqueous solutions with high chloride concentrations, which may precipitate the dye .

Q. How do the spectral properties of TRITC Isomer R compare to other rhodamine derivatives?

TRITC Isomer R exhibits excitation/emission maxima at ~552/575 nm in aqueous solutions, with a Stokes shift of ~23 nm. Its fluorescence quantum yield is higher than FITC but lower than modern cyanine dyes. Unlike mixed isomers, Isomer R provides consistent spectral output, critical for quantitative imaging .

Advanced Research Questions

Q. What experimental strategies can isolate or distinguish TRITC Isomer R from its positional isomer (6-TRITC)?

Isomer separation requires reversed-phase HPLC with a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Mass spectrometry (MS) can confirm isomer identity via molecular weight (443.52 g/mol) and fragmentation patterns. Purity validation should include UV-Vis spectroscopy to detect absorbance peaks at 545 nm .

Q. How can researchers optimize the molar ratio of TRITC Isomer R to target proteins during conjugation?

A molar dye-to-protein (D:P) ratio of 2:1 to 5:1 is typical. Higher ratios risk fluorescence quenching due to dye-dye interactions. Post-conjugation, purify labeled proteins using size-exclusion chromatography and measure the D:P ratio via absorbance at 552 nm (ε = 95,000 M⁻¹cm⁻¹) and 280 nm (corrected for dye contribution) .

Q. What methodological considerations are critical when using TRITC Isomer R in multiplex fluorescence assays?

To avoid spectral overlap with FITC (Em: 519 nm) or Cy5 (Ex: 650 nm), use narrowband emission filters (e.g., 570–590 nm for TRITC). In surface-enhanced Raman scattering (SERS), TRITC’s stronger surface affinity may mask weaker probes like fluorescein; pre-mixing analytes or adjusting addition order can mitigate this .

Q. How should researchers address discrepancies in cellular permeability measurements using TRITC-dextran conjugates?

TRITC-dextran permeability assays require strict control of molecular weight (e.g., 4–70 kDa) and concentration. Validate probe integrity post-experiment via gel electrophoresis. Discrepancies may arise from cellular efflux pumps or lysosomal trapping; use inhibitors like verapamil or bafilomycin A1 to isolate transport mechanisms .

Q. What analytical techniques verify the purity and isomer composition of commercial TRITC Isomer R?

Combine HPLC-MS for isomer identification and nuclear magnetic resonance (NMR) to confirm structural integrity. Batch-specific certificates of analysis should report UV-Vis spectra (λmax: 545 nm) and fluorescence emission profiles. For critical applications, validate using a reference standard from accredited suppliers .

Q. How can time-resolved fluorescence measurements study dynamic processes with TRITC Isomer R-labeled probes?

TRITC’s moderate fluorescence lifetime (~2–4 ns) allows time-gated detection to reduce autofluorescence. Pair with pulsed lasers and time-correlated single-photon counting (TCSPC) systems. For live-cell imaging, optimize excitation intensity to minimize phototoxicity while maintaining signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.